molecular formula C21H17BrClNO3 B3658564 N-(2-bromophenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide

N-(2-bromophenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide

Cat. No.: B3658564
M. Wt: 446.7 g/mol
InChI Key: NGDGLRULZFVYFC-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may include:

    Nitration and Reduction: Starting with 2-bromonitrobenzene, the nitro group is reduced to an amine.

    Acylation: The amine is then acylated with 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoic acid or its derivatives.

    Coupling Reaction: The final step involves coupling the acylated intermediate with the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine and chlorine substituents can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dehalogenated compounds.

    Substitution Products: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and specificity. The compound may modulate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-4-[(4-methylbenzyl)oxy]-3-methoxybenzamide
  • N-(2-chlorophenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide
  • N-(2-bromophenyl)-4-[(4-chlorobenzyl)oxy]-3-ethoxybenzamide

Uniqueness

N-(2-bromophenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties

Properties

IUPAC Name

N-(2-bromophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrClNO3/c1-26-20-12-15(21(25)24-18-5-3-2-4-17(18)22)8-11-19(20)27-13-14-6-9-16(23)10-7-14/h2-12H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDGLRULZFVYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Br)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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